tert-Butyl (2-methyl-2-phenylpropyl)carbamate tert-Butyl (2-methyl-2-phenylpropyl)carbamate
Brand Name: Vulcanchem
CAS No.: 149423-67-6
VCID: VC16843945
InChI: InChI=1S/C15H23NO2/c1-14(2,3)18-13(17)16-11-15(4,5)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3,(H,16,17)
SMILES:
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol

tert-Butyl (2-methyl-2-phenylpropyl)carbamate

CAS No.: 149423-67-6

Cat. No.: VC16843945

Molecular Formula: C15H23NO2

Molecular Weight: 249.35 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2-methyl-2-phenylpropyl)carbamate - 149423-67-6

Specification

CAS No. 149423-67-6
Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
IUPAC Name tert-butyl N-(2-methyl-2-phenylpropyl)carbamate
Standard InChI InChI=1S/C15H23NO2/c1-14(2,3)18-13(17)16-11-15(4,5)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3,(H,16,17)
Standard InChI Key HJNYVFOHTJZCNV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC(C)(C)C1=CC=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

tert-Butyl (2-methyl-2-phenylpropyl)carbamate belongs to the carbamate class of organic compounds, distinguished by its unique stereoelectronic configuration. The molecule comprises three key structural components:

  • A tert-butyl group ((CH3)3C(\text{CH}_3)_3\text{C}) attached to the carbamate nitrogen, enhancing steric hindrance and metabolic stability.

  • A carbamate functional group (NHCOO\text{NHCOO}), which facilitates hydrogen bonding with biological targets.

  • A 2-methyl-2-phenylpropyl chain, contributing to hydrophobic interactions with lipid membranes and receptor binding pockets.

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC15H23NO2\text{C}_{15}\text{H}_{23}\text{NO}_{2}
Molecular Weight249.35 g/mol
Boiling PointNot reported
Density1.03–1.07 g/cm³ (predicted)
pKa~12.6 (amine group)

The compound’s low aqueous solubility (<1 mg/mL at 25°C) and high lipophilicity (logP3.2\log P \approx 3.2) suggest favorable blood-brain barrier permeability, a critical attribute for neuroactive agents.

Synthesis and Industrial Production

The synthesis of tert-butyl (2-methyl-2-phenylpropyl)carbamate is a two-step process involving amine activation and carbamate formation.

Reaction Mechanism

  • Amine Activation: 2-Methyl-2-phenylpropylamine reacts with tert-butyl chloroformate (ClCO2C(CH3)3\text{ClCO}_2\text{C}(\text{CH}_3)_3) in the presence of triethylamine (Et3N\text{Et}_3\text{N}), which acts as a base to deprotonate the amine and scavenge HCl byproducts.

  • Carbamate Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, resulting in the displacement of chloride and formation of the carbamate bond.

Synthetic Conditions

ParameterOptimal Value
Temperature0–5°C (initial), 25°C (final)
SolventDichloromethane or THF
CatalystTriethylamine (1.2 eq)
Reaction Time4–6 hours
Yield75–85%

Industrial-scale production employs continuous flow systems to enhance efficiency, reducing side reactions (e.g., over-alkylation) and improving heat dissipation. These systems achieve >90% conversion rates with residence times under 30 minutes.

Biological Activities and Neuropharmacological Mechanisms

tert-Butyl (2-methyl-2-phenylpropyl)carbamate exhibits dose-dependent effects on neurotransmission and neuroprotection, mediated through interactions with neurotransmitter receptors and signaling pathways.

Neurotransmitter Receptor Modulation

The compound enhances glutamatergic signaling by potentiating NMDA receptor activity at low doses (EC₅₀ = 5–10 μM), which improves synaptic plasticity and memory consolidation in rodent models. At higher concentrations (>50 μM), it inhibits GABA_A receptors, reducing inhibitory neurotransmission and potentially exacerbating neuronal excitotoxicity.

Dose-Response Relationships

Dose Range (μM)Observed Effect
1–10Enhanced cognitive function
10–50Mixed NMDA/GABA modulation
>50Neurotoxic excitotoxicity

Neuroprotective Efficacy

In vitro studies using primary cortical neurons exposed to amyloid-β (Aβ) peptides demonstrated that pretreatment with 20 μM tert-butyl carbamate reduced neuronal apoptosis by 40–50% via upregulation of Bcl-2 and suppression of caspase-3. These effects were abolished upon co-administration of NMDA receptor antagonists, confirming the mechanism’s dependency on glutamatergic pathways.

Comparative Analysis with Structural Analogs

The biological and chemical profiles of tert-butyl (2-methyl-2-phenylpropyl)carbamate were compared to three structurally related carbamates:

CompoundKey Structural DifferenceBioactivity (IC₅₀/NMDA)BBB Permeability
tert-Butyl carbamate (target)2-Methyl-2-phenylpropyl chain5 μMHigh (Pe = 8.9)
Benzyl carbamatePhenylmethyl group15 μMModerate (Pe = 5.2)
Cyclohexyl carbamateCyclohexyl moiety>100 μMLow (Pe = 2.1)
n-Propyl carbamateLinear alkyl chain25 μMModerate (Pe = 4.7)

The target compound’s 2-methyl-2-phenylpropyl chain confers superior receptor binding affinity and BBB penetration compared to analogs with smaller or less rigid substituents.

Industrial and Research Applications

Medicinal Chemistry

  • Neurodegenerative Disease Candidates: Preclinical trials in Alzheimer’s disease models show a 30% reduction in Aβ plaque load after 12 weeks of oral administration (10 mg/kg/day).

  • Cognitive Enhancers: Low-dose formulations (1–5 mg/kg) improve spatial memory in aged rats, with effects comparable to donepezil.

Process Chemistry

Continuous flow synthesis reduces production costs by 60% compared to batch methods, making the compound viable for large-scale pharmaceutical manufacturing.

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